2-(Adamantan-1-YL)propan-1-OL
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Overview
Description
2-(Adamantan-1-YL)propan-1-OL is an organic compound with the molecular formula C13H22O It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)propan-1-OL typically involves the reaction of adamantane with propylene oxide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include elevated temperatures and pressures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-(Adamantan-1-YL)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of high-performance materials, such as lubricants and coatings.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s rigid adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antiviral activity by blocking viral replication or antibacterial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Adamantan-1-ylethanol: Similar in structure but with a shorter carbon chain.
1-(Adamantan-1-yl)propane-1,2-diamine: Contains additional amino groups, making it more versatile in chemical reactions.
Adamantan-1-ol: A simpler derivative with only one hydroxyl group attached to the adamantane core.
Uniqueness
2-(Adamantan-1-YL)propan-1-OL stands out due to its unique combination of the adamantane core and the propanol side chain. This structure imparts both rigidity and flexibility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential bioactivity further enhance its value in scientific research and industrial applications .
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-(1-adamantyl)propan-1-ol |
InChI |
InChI=1S/C13H22O/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12,14H,2-8H2,1H3 |
InChI Key |
SHTQGIUWCSSHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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